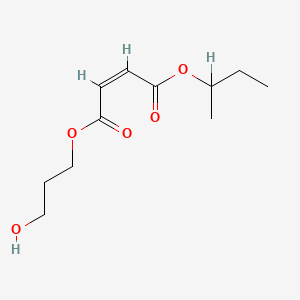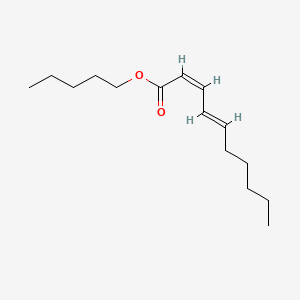
Pentyl (2Z,4E)-2,4-decadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 306-450-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of EINECS 306-450-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In industrial settings, the production of EINECS 306-450-7 is scaled up to meet commercial demands. This involves the use of large-scale reactors and continuous production processes. Industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability. The production process is monitored to ensure compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions: EINECS 306-450-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.
Common Reagents and Conditions: The compound reacts with common reagents such as acids, bases, and oxidizing agents. Reaction conditions, including temperature, solvent, and concentration, are optimized to achieve the desired products.
Major Products: The major products formed from the reactions of EINECS 306-450-7 depend on the specific reagents and conditions used. These products are often intermediates in the synthesis of more complex molecules or final products used in various applications.
Applications De Recherche Scientifique
EINECS 306-450-7 has a wide range of scientific research applications. It is used in chemistry for the synthesis of new compounds and materials. In biology, it is employed in studies related to cellular processes and biochemical pathways. In medicine, the compound is investigated for its potential therapeutic effects and as a diagnostic tool. Industrial applications include its use in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of EINECS 306-450-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, among other roles. Understanding its mechanism of action is crucial for its application in scientific research and medicine.
Propriétés
Numéro CAS |
97259-86-4 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
pentyl (2Z,4E)-deca-2,4-dienoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h9-11,13H,3-8,12,14H2,1-2H3/b10-9+,13-11- |
Clé InChI |
PUBVIIJIBSEFGQ-LTCRFSFDSA-N |
SMILES isomérique |
CCCCC/C=C/C=C\C(=O)OCCCCC |
SMILES canonique |
CCCCCC=CC=CC(=O)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



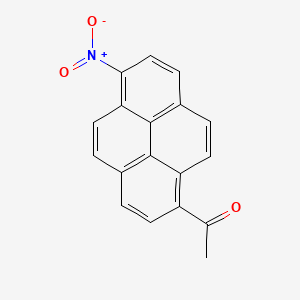
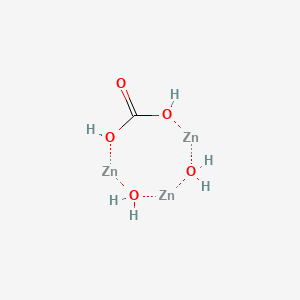

![5-(1-methylpyrazol-4-yl)-3-[1-[(3-nitrophenyl)methyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12651435.png)

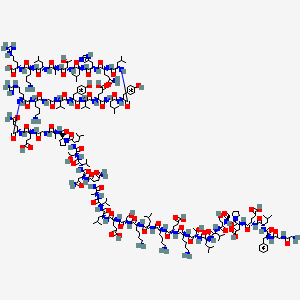
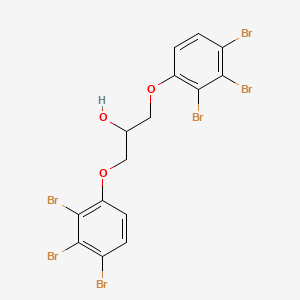

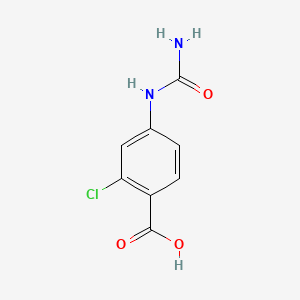

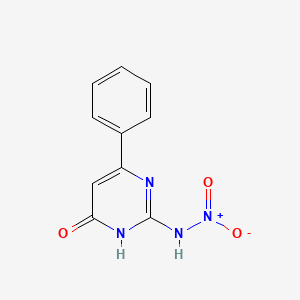
![4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-phenylbutanenitrile;hydrochloride](/img/structure/B12651477.png)
